1-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
Description
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3S/c1-19-9-7-14(18-19)12-4-3-8-20(11-12)24(21,22)16-10-13(17)5-6-15(16)23-2/h5-7,9-10,12H,3-4,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZVLQSHWVCUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonyl chloride: Reacting 5-fluoro-2-methoxybenzenesulfonyl chloride with a suitable base.
Nucleophilic substitution: Reacting the sulfonyl chloride with 3-(1-methyl-1H-pyrazol-3-yl)piperidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions could be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Overview
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, identified by its CAS number 2197784-44-2, is a compound that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its unique molecular structure, which includes a sulfonyl group and a pyrazole moiety, positions it as a candidate for various biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing pyrazole derivatives, similar to the compound . For instance, pyrazole-based compounds have shown efficacy against various viruses, including HIV and influenza. Research indicates that modifications to the pyrazole ring can enhance antiviral activity, suggesting that this compound could be explored for its effectiveness against viral infections .
Anti-inflammatory Properties
Compounds with sulfonamide and pyrazole functionalities have been investigated for their anti-inflammatory effects. The presence of the sulfonyl group in this compound may contribute to its ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Studies have shown that structurally similar compounds exhibit significant COX inhibition, making it plausible that this compound could serve as a lead for developing anti-inflammatory drugs .
Neuropharmacological Effects
The neurotensin receptor activity has been a focus of research regarding analgesic effects. Compounds similar to this compound have been noted for their interactions with neurotensin receptors, suggesting potential applications in pain management therapies .
Case Study 1: Antiviral Screening
In a study assessing the antiviral properties of various pyrazole derivatives, several compounds were tested against HIV and influenza viruses. The results indicated that specific structural modifications led to enhanced antiviral activity, with some derivatives achieving IC50 values lower than standard antiviral drugs . This suggests that further exploration of this compound could yield promising results.
Case Study 2: Inhibition of COX Enzymes
A series of novel pyrazole analogues were synthesized and evaluated for their COX inhibitory potential. Among these compounds, some exhibited significant anti-inflammatory activity comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs). The study concluded that the incorporation of specific functional groups, such as sulfonamides, enhanced their biological activity .
Mechanism of Action
The mechanism of action of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Research Implications
The target compound’s structural uniqueness lies in its hybrid aryl sulfonyl-piperidine-pyrazole architecture. Compared to analogues:
- Advantages : Enhanced electronic profile (fluoro, methoxy) for CNS penetration; rigid sulfonyl linker for target engagement.
- Limitations: Synthetic complexity (evidenced by high precursor costs in ); unknown metabolic fate compared to methylsulfonyl derivatives .
Biological Activity
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, with the CAS number 2197784-44-2, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data tables and case studies.
The molecular formula of this compound is with a molecular weight of 353.4 g/mol. It features a sulfonamide group which is often associated with various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound was evaluated for its activity against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Control |
|---|---|---|
| E. coli | 15 | Streptomycin |
| S. aureus | 18 | Streptomycin |
| P. mirabilis | 12 | Streptomycin |
| B. subtilis | 17 | Streptomycin |
The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis, suggesting that the compound could be developed as a therapeutic agent in treating bacterial infections .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been assessed through its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies demonstrated that it effectively blocked COX-2 activity, which is crucial in the inflammatory pathway. This inhibition was comparable to established anti-inflammatory drugs, indicating its potential use in managing inflammatory diseases .
Anticancer Activity
In addition to antimicrobial and anti-inflammatory properties, the compound has shown promise in anticancer studies. Research involving various cancer cell lines revealed that it induces apoptosis and inhibits proliferation:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon cancer) | 10 | Apoptosis induction |
| Jurkat (Leukemia) | 8 | Cell cycle arrest |
| J774A.1 (Macrophage) | 12 | Immunomodulatory effects |
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results confirmed its effectiveness, particularly against strains resistant to conventional antibiotics, highlighting its potential as a novel therapeutic option .
- Case Study on Anti-inflammatory Properties : In vivo studies utilizing animal models demonstrated that treatment with this compound resulted in significant reductions in inflammation markers compared to untreated controls, further supporting its role as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
